molecular formula C23H35N3O4 B14775474 Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 2758672-47-6

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B14775474
CAS No.: 2758672-47-6
M. Wt: 417.5 g/mol
InChI Key: ZTTLXHICYJNMTE-SFHVURJKSA-N
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Description

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C22H33N3O4 and a molecular weight of 403.515 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and tert-butyl ester groups. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Imidodicarbonic acid, 2-[4-methylenecyclohexyl]-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,3-bis(1,1-dimethylethyl) ester

Comparison: Compared to similar compounds, imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its quinoline moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Q & A

Q. Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Use fractional factorial designs to minimize experimental runs while identifying critical parameters . For example, reaction intermediates involving the quinolinyl imino group may require pH control to stabilize imine bonds. Pair computational reaction path searches (e.g., quantum chemical calculations) with empirical validation to accelerate optimization .

Q. Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving the tetrahydroquinoline moiety?

Contradictions in reaction pathways (e.g., unexpected stereochemical outcomes) can be addressed using density functional theory (DFT) to map transition states and intermediate energies. Focus on the conformational flexibility of the tetrahydroquinoline ring and its interaction with the imidodicarbonic acid backbone . Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling to track bond cleavage/formation .

Q. Basic: What spectroscopic techniques are critical for characterizing the tert-butyl ester groups and quinolinyl imino linkages?

Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the tert-butyl ester substitution pattern (δ ~1.3 ppm for tert-butyl protons) and imine bond formation (δ ~8.5 ppm for aromatic protons adjacent to the imino group). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR verifies carbonyl stretching frequencies (~1700 cm⁻¹ for ester groups) .

Q. Advanced: How can researchers mitigate degradation pathways during long-term stability studies of this compound?

Conduct accelerated stability testing under varying humidity, temperature, and light exposure. Use HPLC-MS to identify degradation products, focusing on hydrolysis of the tert-butyl ester or oxidation of the tetrahydroquinoline ring. Apply QbD (Quality by Design) principles to optimize storage conditions, such as inert atmosphere packaging or lyophilization .

Q. Basic: What methodologies are suitable for assessing the compound’s solubility and partition coefficient (logP)?

Determine solubility via shake-flask methods in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Calculate logP using reversed-phase HPLC retention times calibrated against standards. For polar functional groups (e.g., imino), account for pH-dependent ionization using the Henderson-Hasselbalch equation .

Q. Advanced: How can researchers elucidate the compound’s interactions with biological targets using biophysical assays?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to quinoline-binding proteins. For mechanistic insights, use X-ray crystallography or cryo-EM to resolve structural interactions, particularly the orientation of the imino-butyl spacer . Pair with molecular dynamics simulations to model conformational changes in the target protein .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Follow Chemical Hygiene Plan guidelines for PPE (gloves, lab coat, goggles) and fume hood use. Monitor for respiratory sensitization risks from tert-butyl ester aerosols. Implement spill containment using inert absorbents (e.g., vermiculite) and neutralize acidic/basic degradation products .

Q. Advanced: How can machine learning improve the prediction of synthetic yields for derivatives of this compound?

Train random forest or neural network models on datasets including reaction conditions, catalyst types, and steric/electronic descriptors of substituents. Use open-source platforms (e.g., RDKit) to generate molecular fingerprints for the tetrahydroquinoline and imidodicarbonic acid moieties. Validate predictions with high-throughput robotic screening .

Q. Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate for tert-butyl esters). For challenging separations (e.g., diastereomers), employ chiral HPLC with cellulose-based columns. Confirm purity (>95%) via analytical HPLC with UV detection at 254 nm .

Q. Advanced: How can researchers address discrepancies between computational predictions and experimental reaction outcomes?

Apply Bayesian optimization to iteratively refine computational models using experimental feedback. For example, discrepancies in stereoselectivity may arise from unaccounted solvent effects or non-covalent interactions; incorporate COSMO-RS solvation models to improve accuracy .

Properties

CAS No.

2758672-47-6

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]imino]butyl]carbamate

InChI

InChI=1S/C23H35N3O4/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18/h10,12,14-15,18H,7-9,11,13,16H2,1-6H3/t18-/m0/s1

InChI Key

ZTTLXHICYJNMTE-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCCC=N[C@H]1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=NC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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